molecular formula C13H16N6O2 B14924072 N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B14924072
M. Wt: 288.31 g/mol
InChI Key: DMZRUEALCQNSRC-UHFFFAOYSA-N
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Description

N~1~-MORPHOLINO-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-MORPHOLINO-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the morpholine ring and the tetraazole ring separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1-MORPHOLINO-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N~1~-MORPHOLINO-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N~1~-MORPHOLINO-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-MORPHOLINO-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N~1~-MORPHOLINO-2-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE: Similar structure but with a methyl group instead of a phenyl group.

    N~1~-MORPHOLINO-2-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

N~1~-MORPHOLINO-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C13H16N6O2

Molecular Weight

288.31 g/mol

IUPAC Name

N-morpholin-4-yl-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C13H16N6O2/c20-12(15-18-6-8-21-9-7-18)10-19-16-13(14-17-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,20)

InChI Key

DMZRUEALCQNSRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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